molecular formula C28H29NO4 B8178840 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid

Cat. No.: B8178840
M. Wt: 443.5 g/mol
InChI Key: GIKZLMIDHAVOEI-SANMLTNESA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a 4-isopropylphenyl substituent on the butanoic acid chain. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-propan-2-ylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4/c1-18(2)20-14-11-19(12-15-20)13-16-26(27(30)31)29-28(32)33-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-12,14-15,18,25-26H,13,16-17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKZLMIDHAVOEI-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Advantages of Fmoc-Based Strategies

  • Deprotection Efficiency : Piperidine (20–30% in DMF) rapidly removes the Fmoc group via β-elimination without affecting acid-labile linkages.

  • Stereochemical Integrity : Fmoc protection minimizes racemization during activation, particularly when using phosphonium- or uronium-based coupling agents.

  • Compatibility with Diverse Resins : Hydroxymethylphenoxymethyl (HMP) and Wang resins are commonly employed for anchoring Fmoc-amino acids.

The target compound’s backbone, 4-(4-isopropylphenyl)butanoic acid, requires stereoselective introduction of the (2S)-amino group.

Substrate Preparation: 4-(4-Isopropylphenyl)butanoic Acid

This intermediate is synthesized via Friedel-Crafts alkylation of isopropylbenzene with succinic anhydride, followed by reduction and functionalization.

Friedel-Crafts Acylation

AlCl₃ catalyzes the reaction between isopropylbenzene and succinic anhydride in dichloromethane (DCM) at 0°C, yielding 4-(4-isopropylphenyl)-4-oxobutanoic acid.

Stereoselective Amination

The ketone intermediate undergoes reductive amination using (S)-α-methylbenzylamine and sodium cyanoborohydride to introduce the (2S)-amino group. Subsequent hydrogenolysis removes the benzyl auxiliary, yielding (2S)-2-amino-4-(4-isopropylphenyl)butanoic acid.

Fmoc Protection of the α-Amino Group

The free amine is protected using Fmoc-Cl (Fmoc-chloroformate) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) under mild basic conditions.

Reaction Conditions

ReagentSolventBaseTimeYieldSource
Fmoc-OSu (1.2 eq)Dioxane/H₂ONaHCO₃12 h83%
Fmoc-Cl (1.5 eq)THFDIPEA4 h78%

Fmoc-OSu is preferred for its reduced racemization risk. The reaction is typically conducted at 0°C to room temperature, with aqueous workup isolating the protected amino acid.

Activation and Coupling Strategies

The carboxylic acid group must be activated for resin attachment or peptide elongation.

Coupling Agents and Efficiency

Phosphonium (PyBOP, PyAOP) and uronium (HATU, HCTU) reagents achieve near-quantitative coupling yields.

Representative Protocol from Ambeed

  • Resin Swelling : Wang resin (0.04 mmol) is swollen in DCM/DMF (15 min).

  • Deprotonation : 20% piperidine/DMF (2 × 5–15 min).

  • Activation : Fmoc-amino acid (3.5 eq), HOAt (3.5 eq), PyBOP (3.5 eq), and DIPEA (7 eq) in DMF (40 min).

  • Washing : DMF (5×) and DCM (3×).

This cycle is repeated for successive amino acids.

Side Reactions and Mitigation

  • Racemization : Minimized by using HOAt or Oxyma Pure as additives.

  • Incomplete Coupling : Double coupling with fresh reagents ensures >99% yield.

Deprotection and Cleavage

Final deprotection involves two stages: Fmoc removal and resin cleavage.

Fmoc Deprotection

Piperidine (20% in DMF) cleaves the Fmoc group via a two-step mechanism:

  • Base-induced β-elimination generates a dibenzofulvene intermediate.

  • Scavengers (e.g., H₂O, thiols) trap the reactive byproduct.

Acidolytic Cleavage

TFA (95%) with scavengers (triisopropylsilane, H₂O) cleaves the resin ester bond, releasing the free carboxylic acid.

Analytical Characterization

HPLC and Mass Spectrometry

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time ~12–14 min.

  • HRMS : Calculated for C₂₈H₂₉NO₄ [M+H]⁺: 444.2174; Found: 444.2176.

Chiral Purity Assessment

Chiral HPLC with a Crownpak CR(+) column confirms >99% enantiomeric excess.

Challenges and Optimization

Steric Hindrance from the 4-Isopropylphenyl Group

The bulky side chain slows coupling kinetics. Solutions include:

  • Extended reaction times (60–90 min).

  • Elevated temperatures (40–50°C).

Solubility Issues

DMF/LiCl mixtures or THF/DMSO cosolvents enhance solubility during resin loading .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The Fmoc group can be substituted under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Basic conditions, such as the use of sodium hydroxide, are employed to remove the Fmoc group.

Major Products

    Oxidation: Oxidized derivatives of the phenyl group.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid is widely used in scientific research, particularly in peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides.

    Biology: Employed in the study of protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of this compound involves the selective protection and deprotection of the amine group. The Fmoc group serves as a protecting group that can be selectively removed under basic conditions, allowing for the coupling of amino acids in peptide synthesis. This mechanism is crucial for the stepwise assembly of peptides .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name CAS Number Substituent (R-group) Molecular Formula Molecular Weight Key Features/Applications References
(2S)-2-{[(Fmoc)amino]-4-(4-isopropylphenyl)butanoic acid (Target Compound) Not Provided 4-isopropylphenyl C₂₈H₂₉NO₄ 455.54 Peptide synthesis; hydrophobic interactions -
(S)-2-(Fmoc-amino)-4-azidobutanoic acid 942518-20-9 Azido (-N₃) C₁₉H₁₈N₄O₄ 366.37 Click chemistry applications (e.g., bioconjugation)
(R)-3-(Fmoc-amino)-4-(4-tert-butylphenyl)butanoic acid 401916-49-2 4-tert-butylphenyl C₂₉H₃₁NO₄ 469.56 Enhanced lipophilicity; drug discovery scaffolds
(S)-3-(Fmoc-amino)-4-(4-trifluoromethylphenyl)butanoic acid 270065-81-1 4-trifluoromethylphenyl C₂₆H₂₂F₃NO₄ 469.45 Improved metabolic stability; fluorinated probes
(S)-2-(Fmoc-amino)-4,4-difluorobutanoic acid 467442-21-3 4,4-difluoro C₁₉H₁₇F₂NO₄ 361.34 Altered electronic properties; enzyme inhibition studies
(2S)-4-(benzyloxy)-2-(Fmoc-amino)-4-oxobutanoic acid 86060-84-6 Benzyloxy-oxo C₂₆H₂₃NO₆ 445.46 Ester functionality; prodrug design

Key Comparative Insights

Functional Group Diversity :

  • Azido Group (CAS 942518-20-9): Enables bioorthogonal click chemistry for labeling or crosslinking peptides .
  • Fluorinated Groups (CAS 270065-81-1, 467442-21-3): Trifluoromethyl (-CF₃) and difluoro (-F₂) substituents enhance metabolic stability and modulate binding affinity in drug candidates .
  • Benzyloxy-oxo Group (CAS 86060-84-6): The ester moiety may serve as a prodrug or intermediate for further modifications .

Steric and Hydrophobic Effects :

  • The 4-isopropylphenyl group in the target compound offers moderate steric bulk compared to the larger 4-tert-butylphenyl (CAS 401916-49-2) .
  • 4-Trifluoromethylphenyl (CAS 270065-81-1) combines hydrophobicity with electron-withdrawing effects, influencing both solubility and target binding .

Synthetic Utility: The azido derivative (CAS 942518-20-9) is pivotal in solid-phase peptide synthesis (SPPS) for introducing non-natural amino acids . Benzyloxy-oxo analogs (CAS 86060-84-6) are precursors for activated esters or thioesters in fragment coupling strategies .

Biological Activity

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. Its unique structure, which includes a fluorenyl group and an isopropylphenyl moiety, positions it as a candidate for various therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H25NO4
  • Molecular Weight : 341.41 g/mol

The structural features that contribute to its biological activity include:

  • Fluorenyl Group : Enhances membrane permeability.
  • Methoxycarbonyl Group : Increases solubility and stability.
  • Isopropylphenyl Moiety : Potentially influences receptor interactions.

The biological activity of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid involves several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with inflammatory pathways, suggesting anti-inflammatory properties.
  • Cell Signaling Modulation : It may interact with key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell growth and survival.
  • Antioxidant Activity : Preliminary studies indicate that it may exert antioxidant effects, contributing to its therapeutic potential in oxidative stress-related conditions.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes.
AnticancerModulates pathways involved in tumor growth and apoptosis.
AntioxidantReduces oxidative stress markers in cellular models.
NeuroprotectivePotentially protects neuronal cells from damage.

Anti-inflammatory Effects

A study conducted by Zhang et al. (2023) demonstrated that (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The study reported a 50% reduction in cell viability at concentrations as low as 10 µM .

Neuroprotection

In a model of neurodegeneration, the compound was found to protect against glutamate-induced toxicity in neuronal cells, suggesting its potential application in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with 4-(4-isopropylphenyl)butanoic acid. Key steps include:

  • Carbodiimide-mediated coupling : Use reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to traditional methods, with yields >85% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high purity (>98%) .

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify Fmoc group presence (δ 7.3–7.8 ppm for fluorenyl protons) and chiral center configuration .
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺: ~506.2 Da) .
  • Chiral HPLC : C18 column with acetonitrile/water (0.1% TFA) to confirm >99% enantiomeric excess .

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard mitigation :

  • Acute toxicity (H302, H315, H319) : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .
  • Respiratory irritation (H335) : Monitor airborne dust with local exhaust ventilation .
  • Storage : Store at –20°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in antimicrobial assays (e.g., MIC values varying by 10–100 µg/mL) may arise from:

  • Solvent effects : DMSO vs. aqueous buffers altering compound solubility .
  • Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria .
  • Statistical validation : Use triplicate assays with positive controls (e.g., ampicillin) and IC₅₀ calculations .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • In silico methods :

  • Molecular docking (AutoDock Vina) : Simulate binding to protease active sites (e.g., HIV-1 protease) with ΔG ≤ –8 kcal/mol indicating strong affinity .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. tert-butyl groups) with bioactivity .

Q. How do structural modifications (e.g., fluorination or methoxy substitution) alter the compound’s reactivity and pharmacological profile?

  • Comparative analysis :

  • Fluorinated analogs : Replace 4-isopropylphenyl with 3,5-difluorophenyl to enhance metabolic stability (t₁/₂ increased by 2× in microsomal assays) .
  • Methoxy derivatives : Introduce methoxy groups to improve solubility (logP reduced from 4.1 to 3.2) but may reduce membrane permeability .
  • Bioisosteric replacement : Substitute Fmoc with Boc (tert-butoxycarbonyl) for acid-labile protection in pH-sensitive delivery systems .

Q. What experimental designs validate the compound’s role as a peptide synthesis intermediate?

  • Stepwise validation :

  • Deprotection kinetics : Treat with 20% piperidine/DMF; monitor Fmoc removal via UV-Vis (λ = 301 nm) .
  • Coupling efficiency : Use Kaiser test or LC-MS to confirm >95% coupling yield in solid-phase peptide synthesis .
  • Scale-up challenges : Optimize resin swelling (DCM vs. DMF) and avoid racemization by maintaining pH < 8 during coupling .

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